molecular formula C9H17BrO B13212124 2-(Bromomethyl)-2-butyloxolane

2-(Bromomethyl)-2-butyloxolane

Cat. No.: B13212124
M. Wt: 221.13 g/mol
InChI Key: UJYZNJWBZFCPSC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-butyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the second carbon of the butyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-butyloxolane typically involves the bromination of 2-methyl-2-butyloxolane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule is cleaved into bromine radicals that subsequently react with the methyl group to form the bromomethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-butyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of oxolane derivatives with aldehyde, ketone, or carboxylic acid groups.

    Reduction: Formation of methyl-substituted oxolanes.

Scientific Research Applications

2-(Bromomethyl)-2-butyloxolane has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-butyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Similar structure with a dioxolane ring instead of an oxolane ring.

    Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.

    2-(Bromomethyl)naphthalene: A naphthalene derivative with a bromomethyl group.

Uniqueness

2-(Bromomethyl)-2-butyloxolane is unique due to its specific ring structure and the position of the bromomethyl group. This structural arrangement imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(bromomethyl)-2-butyloxolane

InChI

InChI=1S/C9H17BrO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3

InChI Key

UJYZNJWBZFCPSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCO1)CBr

Origin of Product

United States

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